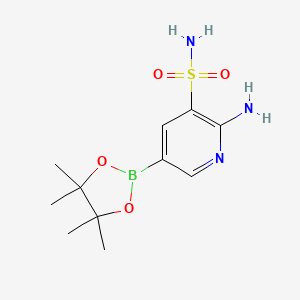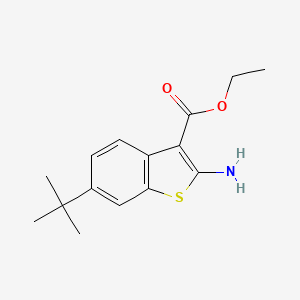![molecular formula C20H22N4O2S B2760410 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321836-76-3](/img/structure/B2760410.png)
5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its fused pyrimidine and pyrimido[4,5-d]pyrimidine ring system. This compound exhibits unique chemical properties, making it valuable in various fields of scientific research and industry.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Biochemical Pathways
, related compounds have been shown to impact pathways involving PI3K, protein tyrosine kinases, and cyclin-dependent kinases. These pathways play critical roles in cell growth, proliferation, and survival. By inhibiting these targets, the compound could potentially disrupt these pathways, leading to downstream effects such as inhibited cell growth or induced cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Pyrimido[4,5-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriately substituted starting materials.
Thioether Formation: : Incorporation of the cinnamylthio group can be accomplished via nucleophilic substitution reactions.
Isopropylation and Methylation: : Introduction of isopropyl and methyl groups is done through alkylation reactions using corresponding alkyl halides under base conditions.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimized reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Usage: : Employing catalysts to enhance reaction rates and selectivity.
Recycling Solvents: : Efficient solvent recovery systems to reduce environmental impact and costs.
Automated Systems: : Use of automated reactors for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various reactions, such as:
Oxidation: : Oxidizing agents can convert the thioether moiety to sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl groups, converting them to alcohols.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Peroxides or other oxidizing agents under mild to moderate conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or base.
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Formation of hydroxyl compounds from carbonyl groups.
Substitution Products: : Varies based on the substituent and position on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in material science for developing novel materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: : Other compounds in this family share the core structure but differ in substituents.
Thioether-Containing Molecules: : Compounds with similar thioether linkages.
Substituted Pyrimidines: : Variants of pyrimidines with different functional groups.
Uniqueness
The uniqueness of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, influencing its chemical behavior and biological activity. This distinct structure offers unique advantages in research and industrial applications.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLMLTYRUTVRPY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2760327.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2760328.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2760336.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)
![N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
